N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide
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Description
“N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C25H32N2O5 . It has a molecular weight of 440.5 g/mol . The compound is also known by other names such as AKOS024633615 and F2262-0692 .
Molecular Structure Analysis
The compound has a complex structure that includes a benzoxazepine ring, which is a seven-membered ring containing nitrogen and oxygen atoms . The InChI representation of the molecule isInChI=1S/C25H32N2O5/c1-17(2)12-13-27-19-14-18(10-11-20(19)32-16-25(3,4)24(27)29)26-23(28)15-31-22-9-7-6-8-21(22)30-5/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28)
. Physical and Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 4.4, indicating its lipophilicity, which influences its absorption and distribution within the body . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound are 440.23112213 g/mol . The topological polar surface area is 77.1 Ų , which can affect its ability to cross cell membranes.Scientific Research Applications
Antifungal Applications
One study focused on the design, synthesis, and evaluation of fungicidal activity of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues. This research presented a novel approach towards developing potential fungicidal agents for crop protection, demonstrating moderate to high activities against several phytopathogenic fungi. The fungicidal activities of specific compounds were comparable to those of commercial fungicides, indicating their potential application in agricultural pest management (Dongyan Yang et al., 2017).
Antimicrobial Screening
Another study synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. This research highlighted the therapeutic potential of thiazole derivatives in treating microbial diseases, particularly bacterial and fungal infections (N. Desai et al., 2013).
Cancer Therapy Potential
Research on dibenz[c,e]oxepines as colchinol analogues for targeting tumor vasculature explored their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cells. This study identified compounds with significant inhibitory effects on tubulin polymerization and potent cytotoxic activities, suggesting their application in cancer therapy (D. J. Edwards et al., 2011).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)12-13-26-19-14-17(10-11-21(19)30-15-24(3,4)23(26)28)25-22(27)18-8-6-7-9-20(18)29-5/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCKLJHIDUDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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